Methyl 4-[(1-methylpyrazole-3-carbonyl)carbamothioylamino]benzoate
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Overview
Description
Methyl 4-[(1-methylpyrazole-3-carbonyl)carbamothioylamino]benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a carbamothioylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1-methylpyrazole-3-carbonyl)carbamothioylamino]benzoate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process and ensuring consistency in the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1-methylpyrazole-3-carbonyl)carbamothioylamino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester or pyrazole ring positions.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Performed in acidic or basic media, often at elevated temperatures.
Reduction: Conducted under inert atmospheres to prevent unwanted side reactions.
Substitution: Typically carried out in polar solvents with the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 4-[(1-methylpyrazole-3-carbonyl)carbamothioylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which Methyl 4-[(1-methylpyrazole-3-carbonyl)carbamothioylamino]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methylpyrazole
- 3-Methylpyrazole-4-carboxylic acid
- 1-Methyl-1H-pyrazol-4-amine
Uniqueness
Methyl 4-[(1-methylpyrazole-3-carbonyl)carbamothioylamino]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 4-[(1-methylpyrazole-3-carbonyl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-18-8-7-11(17-18)12(19)16-14(22)15-10-5-3-9(4-6-10)13(20)21-2/h3-8H,1-2H3,(H2,15,16,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYGQHLWECUZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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